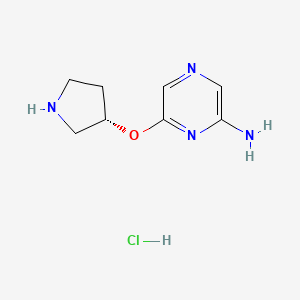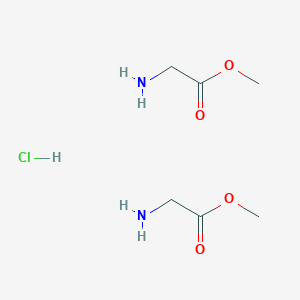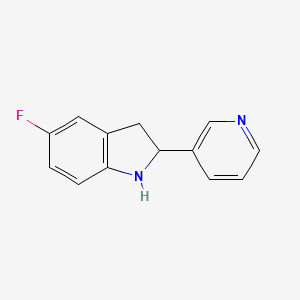
5-Fluoro-2-(pyridin-3-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(pyridin-3-yl)indoline is a heterocyclic compound that features a fluorine atom at the 5-position of the indoline ring and a pyridin-3-yl group at the 2-position. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 5-Fluoro-2-(pyridin-3-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 3-bromopyridine.
Reaction Conditions: The key step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 5-fluoroindole and 3-bromopyridine. This reaction is usually carried out in the presence of a base like potassium carbonate and a palladium catalyst such as palladium acetate.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Fluoro-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include oxindoles, reduced indolines, and substituted indoline derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(pyridin-3-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and apoptosis.
Comparación Con Compuestos Similares
5-Fluoro-2-(pyridin-3-yl)indoline can be compared with other similar compounds:
Similar Compounds: Compounds like 5-fluoroindole, 2-(pyridin-3-yl)indoline, and 5-fluoro-2-oxindole share structural similarities.
Propiedades
Fórmula molecular |
C13H11FN2 |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
5-fluoro-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11FN2/c14-11-3-4-12-10(6-11)7-13(16-12)9-2-1-5-15-8-9/h1-6,8,13,16H,7H2 |
Clave InChI |
JQGLVAIORDCNJJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C1C=C(C=C2)F)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
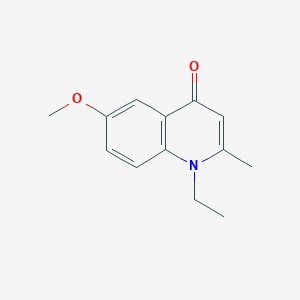
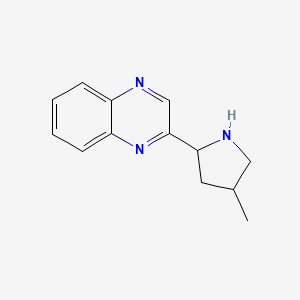

![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)

![1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile](/img/structure/B11888844.png)
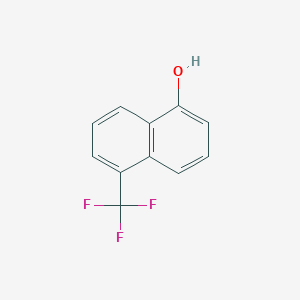
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11888852.png)
